molecular formula C12H11NO2 B6413731 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261943-91-2

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No.: B6413731
CAS No.: 1261943-91-2
M. Wt: 201.22 g/mol
InChI Key: KREDIKVQUOCMKO-UHFFFAOYSA-N
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Description

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a chemical compound with the molecular formula C12H11NO2 It is known for its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol typically involves the reaction of 2-(hydroxymethyl)phenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 6-[2-(Carboxymethyl)phenyl]pyridin-3-ol.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. Additionally, the phenyl and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Hydroxymethyl)phenyl]pyridin-2-ol
  • 5-Hydroxy-2-pyridinemethanol
  • 6-Methylpyridin-3-ol

Uniqueness

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDIKVQUOCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692456
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-91-2
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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